molecular formula C22H20N2O6 B8361609 1,4-Benzenedicarboxylic acid, 2,5-bis((4-methoxyphenyl)amino)- CAS No. 41680-75-5

1,4-Benzenedicarboxylic acid, 2,5-bis((4-methoxyphenyl)amino)-

Cat. No. B8361609
M. Wt: 408.4 g/mol
InChI Key: UHNQJYAKDVEVGU-UHFFFAOYSA-N
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Patent
US07335771B2

Procedure details

2,5-Bis{(4-methoxyphenyl)amino}terephthalic acid (1.02 gm; 2.5 mmol) and polyphosphoric acid (10 gm) were heated at 160° C. for 15 minutes under a nitrogen atmosphere. The mixture was allowed to cool and then poured into iced water (200 ml) when a purple solid precipitated out. This was filtered off, washed with water and methanol, then dried under vacuum over phosphorous pentoxide to give 948 mg (100%) of 2,9-dimethoxyquinacridone.
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH:18]=[C:17]([C:19](O)=[O:20])[C:16]([NH:22][C:23]3[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=3)=[CH:15][C:11]=2[C:12]([OH:14])=O)=[CH:5][CH:4]=1>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[NH:9][C:10]3[C:11]([C:12](=[O:14])[C:5]=2[CH:4]=1)=[CH:15][C:16]1[NH:22][C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:24]=2[C:19](=[O:20])[C:17]=1[CH:18]=3

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=C(C=C1)OC
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Smiles
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
This was filtered off
WASH
Type
WASH
Details
washed with water and methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over phosphorous pentoxide

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)OC
Measurements
Type Value Analysis
AMOUNT: MASS 948 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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